molecular formula C9H18N2O4 B7809775 tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate CAS No. 496836-38-5

tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate

Cat. No. B7809775
M. Wt: 218.25 g/mol
InChI Key: NTLGHJCKGGSOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

tert-butyl N-[2-(methoxymethylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)10-5-7(12)11-6-14-4/h5-6H2,1-4H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLGHJCKGGSOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610804
Record name tert-Butyl {2-[(methoxymethyl)amino]-2-oxoethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate

CAS RN

496836-38-5
Record name tert-Butyl {2-[(methoxymethyl)amino]-2-oxoethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (1.95 g), EDCI (3.83 g), N-methylmorpholine (2.2 ml) and DMAP (2.44 g) were added to a solution of N-[(1,1-dimethylethoxy)carbonyl]glycine (3.5 g) in dichloromethane (60 ml) and then stirred at room temperature for 3 days. Dichloromethane (100 ml) was added and then the solution was washed with 2M hydrochloric acid (three times), NaHCO3 solution (three times) and water (three times) and then dried (MgSO4). The organic layer was separated and the aqueous layer was further extracted twice. The solvent was evaporated to give the sub-title compound (3.42 g).
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.44 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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